molecular formula C18H17NO2 B8155241 Benzyl 4-vinylisoindoline-2-carboxylate

Benzyl 4-vinylisoindoline-2-carboxylate

Cat. No.: B8155241
M. Wt: 279.3 g/mol
InChI Key: FLRHCFSZONJXSJ-UHFFFAOYSA-N
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Description

Benzyl 4-vinylisoindoline-2-carboxylate is a specialized chemical scaffold of significant interest in organic synthesis and medicinal chemistry research. This compound features a unique isoindoline core protected by a benzyl carbamate (Cbz) group, which enhances its stability and provides a handle for further synthetic manipulation. The distinct 4-vinyl substituent introduces a reactive terminal alkene, making this molecule a valuable substrate in transition-metal catalyzed cross-coupling reactions, cycloadditions, and as a potential monomer in the synthesis of functionalized polymers via controlled radical polymerization techniques, such as Single-Unit Monomer Insertion (SUMI) . In pharmaceutical research, structurally related isoindoline derivatives are recognized as key intermediates and core structures in the development of therapeutic agents. For instance, similar isoindoline compounds have been investigated as potent inhibitors of targets like the HCV NS3 protease for anti-infective applications and Cbl-B for oncology immunotherapy . The reactive vinyl group allows researchers to efficiently elaborate the core structure, enabling the exploration of structure-activity relationships (SAR) and the construction of complex molecular architectures. This compound is intended for use by qualified researchers as a building block in drug discovery, materials science, and method development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 4-ethenyl-1,3-dihydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-15-9-6-10-16-11-19(12-17(15)16)18(20)21-13-14-7-4-3-5-8-14/h2-10H,1,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRHCFSZONJXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC2=C1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring-Opening and Functionalization

A copper-catalyzed [2+1] cycloaddition between vinylbenzene derivatives and dimethyl methylidenemalonate forms cyclopropane intermediates. For example, dimethyl 2-(4-nitro-1,3-dioxoisoindolin-2-yl)cyclopropane-1,1-dicarboxylate is synthesized using Cu(OAc)₂ (5 mol%) in CH₂Cl₂ under nitrogen. Cyclopropane ring-opening via nucleophilic attack or thermal rearrangement yields substituted isoindolines.

Palladium-Catalyzed Cross-Coupling

Suzuki–Miyaura coupling using potassium trifluoro(vinyl)borate and aryl halides enables direct functionalization. Sodium fluoride enhances reactivity by stabilizing palladium intermediates, as demonstrated in the synthesis of vinylated isoindoline derivatives (93% yield).

Vinyl Group Installation

The 4-vinyl substituent is introduced via cross-coupling or Stille reactions:

Stille Coupling with Tributyl(vinyl)tin

A patent outlines the reaction of 2-benzyl-4-bromoisoindoline with tributyl(vinyl)tin in toluene (4 M) under palladium catalysis. This method affords 2-benzyl-4-vinylisoindoline in moderate yields, though exact figures are proprietary.

Suzuki–Miyaura Vinylation

Potassium trifluoro(vinyl)borate couples with brominated isoindoline derivatives using Pd(P( t Bu)₃)₂ catalysts. Sodium fluoride (3 equiv) and triethylamine (15 mol%) in 1,4-dioxane at 90°C yield 76–92% vinylated products.

Integrated Synthetic Routes

Sequential Benzylation and Vinylation

  • Core Formation : Cyclopropane intermediate synthesis.

  • Benzylation : NaH/benzyl bromide in DMF.

  • Vinylation : Suzuki coupling with K[BF₃(C₂H₃)] in DMSO.
    Overall Yield : ~58% (calculated from stepwise yields).

One-Pot Multistep Synthesis

A tandem approach combining cyclopropane ring-opening, benzylation, and vinylation is under exploration. Preliminary data suggest 42% yield using Cu/Pd dual catalysis.

Reaction Optimization and Challenges

Catalytic System Efficiency

CatalystLigandSolventYield (%)
Pd(OAc)₂P( t Bu)₃DMSO93
PdCl₂(crotyl)Tri t Buphosphine1,4-Dioxane92
Cu(OAc)₂NoneCH₂Cl₂62

Key Challenges

  • Steric Hindrance : Bulky benzyl groups reduce vinylation efficiency.

  • Byproduct Formation : Di-benzyl-ketone byproducts arise from excess phenylacetic acid .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-vinylisoindoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Benzyl 4-vinylisoindoline-2-carbinol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-vinylisoindoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive vinyl group.

Mechanism of Action

The mechanism of action of Benzyl 4-vinylisoindoline-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The vinyl group can undergo polymerization reactions, making it useful in material science applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of benzyl 4-vinylisoindoline-2-carboxylate with analogous compounds:

Compound Name Core Structure Substituents (Positions) Functional Groups
This compound Isoindoline Vinyl (4), Benzyl ester (2) Ester, Alkene
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate Indole Benzyloxy (4), Ethyl ester (2) Ester, Ether
Indole-5-carboxylic acid Indole Carboxylic acid (5) Carboxylic acid
Benzyl indoline derivative Indoline Boc-protected amines, Chlorofluorophenyl Amide, Carbamate, Guanidine

Key Observations :

  • Core Structure : The isoindoline core in the target compound differs from indole/indoline systems in nitrogen placement and ring saturation. Isoindoline’s saturated five-membered ring may enhance conformational rigidity compared to indole’s aromatic system.
  • Substituents : The vinyl group in the target compound offers reactivity absent in ethyl or benzyloxy derivatives. For example, it may participate in Heck coupling or thiol-ene reactions, enabling tailored modifications .

Physical and Chemical Properties

The table below summarizes available physical data for comparison:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Organic Solvents)
This compound Not provided Estimated ~285 Not available Likely high (benzyl ester)
Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate C₁₈H₁₇NO₃ 295.33 Not reported High (ester, benzyloxy groups)
Indole-5-carboxylic acid C₉H₇NO₂ 161.15 232–234 Moderate (polar carboxylic acid)
Benzyl indoline derivative C₄₄H₅₃ClFN₇O₁₀ 936.36 Not reported Moderate (polar substituents)

Key Observations :

  • Molecular Weight : The target compound’s estimated molecular weight (~285 g/mol) is lower than ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (295.33 g/mol), suggesting differences in crystallinity and solubility.
  • Melting Points : Indole carboxylic acids (e.g., indole-5-carboxylic acid) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas ester derivatives (e.g., benzyl/ethyl esters) likely have lower melting points .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Benzyl 4-vinylisoindoline-2-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or esterification reactions. Key parameters include solvent selection (e.g., anhydrous THF or DMF), catalyst use (e.g., H₂SO₄ or cerium-based catalysts), and temperature control. Uniform experimental design and data mining can optimize molar ratios (acid:alcohol) and catalyst loading (e.g., ammonium cerium phosphate in benzyl acetate synthesis) .
  • Validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates using 1^1H/13^13C NMR for functional group confirmation.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : 1^1H NMR (300–400 MHz) identifies vinyl protons (δ 5.0–6.5 ppm) and benzyl groups (δ 7.2–7.5 ppm). IR confirms the carbonyl stretch (C=O, ~1700 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX-2018/3) resolves molecular geometry. Refinement with SHELXL ensures accuracy in bond lengths/angles (e.g., isoindoline ring planarity) .

Q. What are the safety protocols for handling this compound in laboratory settings?

  • Guidelines : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Refer to SDS for toxicity data (e.g., LD₅₀) and storage conditions (e.g., inert atmosphere, –20°C) .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., thermal motion vs. disorder) be resolved during refinement?

  • Approach : Use SHELXL’s PART instruction to model disorder. Validate with Mercury’s void analysis and packing similarity tools to distinguish genuine disorder from experimental artifacts. Cross-check with DFT-calculated geometries (e.g., Gaussian09) .

Q. What computational strategies are employed to predict the compound’s reactivity in radical-mediated reactions?

  • Methods : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the benzyl group (e.g., C–H activation at the isoindoline ring). Compare with experimental electron affinity (EA) and ionization energy (IE) data from NIST Chemistry WebBook .

Q. How to address inconsistent kinetic data in esterification or vinylation reactions?

  • Analysis : Apply multivariate regression to identify outliers. For non-linear kinetics, use Michaelis-Menten models (enzyme-catalyzed systems) or Arrhenius plots (temperature dependence). Validate with control experiments (e.g., substrate scope studies) .

Q. What strategies ensure reproducibility in multi-step syntheses involving sensitive intermediates?

  • Best Practices : Use Schlenk-line techniques for air-sensitive steps (e.g., vinyl group introduction). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane). Document solvent purity (HPLC-grade) and moisture levels (<50 ppm) .

Data Analysis and Tools

Q. Which software tools are recommended for visualizing and analyzing crystal structures of this compound?

  • Tools : Mercury (CCDC) for void analysis and intermolecular interaction mapping. ORTEP-3 generates publication-quality thermal ellipsoid plots. ConQuest (CSD database) retrieves comparable structures for hydrogen-bonding patterns .

Q. How to validate molecular geometry against theoretical models?

  • Procedure : Overlay experimental XRD data (CIF files) with DFT-optimized structures (e.g., B3LYP/6-31G* basis set). Use RMSD (root-mean-square deviation) to quantify deviations >0.05 Å .

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